クロラントラニリプロール

概要

説明

クロラントラニリプロールは、アントラニル酸ジアミド系に属する合成殺虫剤です。デュポン社によって開発され、昆虫のリアノジン受容体を標的にする新規な作用機序で知られています。 この化合物は、鱗翅目(蛾)、鞘翅目(甲虫)、双翅目(ハエ)、シロアリ目(シロアリ)など、幅広い害虫に対して高い効果を発揮します 。 クロラントラニリプロールは、哺乳類に対する低毒性と昆虫のリアノジン受容体に対する選択性で特徴付けられています .

製法

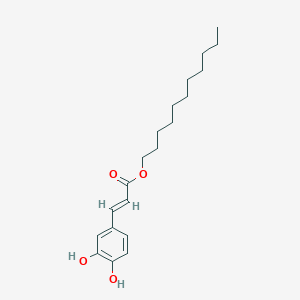

クロラントラニリプロールは、いくつかの方法によって合成することができます。1つの効率的かつ環境に優しい方法は、3-ブロモ-1-(3-クロロピリジン-2-イル)-1H-ピラゾール-5-カルボン酸を出発物質とするワンポット反応です。 この化合物は、アントラニル酸の変異体(メチル2-アミノ-5-クロロ-3-メチルベンゾエート)と穏やかな条件下で反応させて、クロラントラニリプロールを得ます 。 別の方法では、アセトニトリルを溶媒とし、ピリジンまたは置換ピリジンを塩基として、メタンスルホニルクロリドをアミドカップリングのための試薬として使用します 。これらの方法は、コスト効率が高く、副生成物が少ないため、工業生産に適しています。

科学的研究の応用

Chlorantraniliprole has a wide range of applications in scientific research:

Agriculture: It is extensively used as an insecticide to control pests in crops such as fruits, vegetables, rice, and cotton.

Pest Management: Research has shown its effectiveness in controlling stored-product pests like Sitophilus oryzae and Sitophilus zeamais.

Nanotechnology: Chlorantraniliprole has been incorporated into nano-microcapsules to enhance its efficacy and reduce environmental impact.

Toxicology Studies: Its low mammalian toxicity makes it a subject of interest in toxicology studies to understand its safety profile.

作用機序

クロラントラニリプロールは、昆虫の筋肉細胞のリアノジン受容体に結合することでその効果を発揮します。 この結合により、筋肉細胞からカルシウムが漏出し、麻痺を引き起こし、最終的に昆虫が死亡します 。 クロラントラニリプロールは、哺乳類の受容体よりも昆虫のリアノジン受容体に対して選択性があるため、哺乳類に対する毒性が低くなっています .

Safety and Hazards

将来の方向性

The potential chronic risk posed by Chlorantraniliprole to humans is non-negligible, as indicated by the risk quotient (RQ) value not exceeding 1 . Therefore, this study provides significant fresh data about the safe application of Chlorantraniliprole in the production of lychee, which will help China develop maximum residual limits (MRLs) .

生化学分析

Biochemical Properties

Chlorantraniliprole plays a crucial role in biochemical reactions by targeting the ryanodine receptors in insect muscles. These receptors are calcium channels that regulate muscle contraction. Chlorantraniliprole binds to these receptors, causing an uncontrolled release of calcium ions, leading to muscle paralysis and ultimately the death of the insect . The compound interacts with various enzymes and proteins involved in calcium signaling pathways, disrupting normal cellular functions.

Cellular Effects

Chlorantraniliprole affects various types of cells, particularly muscle cells in insects. By binding to ryanodine receptors, it disrupts calcium homeostasis, leading to prolonged muscle contraction and paralysis . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In non-target organisms, the effects are minimal due to the selective nature of Chlorantraniliprole for insect ryanodine receptors.

Molecular Mechanism

The molecular mechanism of Chlorantraniliprole involves its binding to ryanodine receptors, which are calcium channels in the sarcoplasmic reticulum of muscle cells . This binding causes a persistent release of calcium ions into the cytoplasm, leading to muscle contraction and paralysis. The compound’s selectivity for insect ryanodine receptors over mammalian receptors ensures its effectiveness and safety in pest control.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chlorantraniliprole have been observed to change over time. The compound is stable under standard conditions, but its degradation products can influence long-term cellular functions . Studies have shown that Chlorantraniliprole maintains its insecticidal activity for extended periods, ensuring prolonged pest control.

Dosage Effects in Animal Models

The effects of Chlorantraniliprole vary with different dosages in animal models. At low doses, it effectively controls insect pests without causing significant harm to non-target organisms . At high doses, toxic effects such as muscle paralysis and respiratory failure can occur. Threshold effects have been observed, indicating the importance of proper dosage in pest management.

Metabolic Pathways

Chlorantraniliprole is metabolized through various pathways, including hydroxylation, demethylation, and glucuronidation . These metabolic processes involve enzymes such as cytochrome P450s, which play a role in the detoxification and elimination of the compound. The metabolic pathways ensure that Chlorantraniliprole is efficiently processed and excreted from the organism.

Transport and Distribution

Within cells and tissues, Chlorantraniliprole is transported and distributed through binding to specific proteins and transporters . These interactions facilitate its localization to target sites, such as the ryanodine receptors in muscle cells. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity.

Subcellular Localization

Chlorantraniliprole is primarily localized in the sarcoplasmic reticulum of muscle cells, where it exerts its insecticidal effects . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effectiveness in disrupting calcium homeostasis and causing muscle paralysis.

準備方法

Chlorantraniliprole can be synthesized through several methods. One efficient and environmentally friendly method involves a one-pot reaction starting from 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. This compound is reacted with a variant of anthranilic acid (methyl 2-amino-5-chloro-3-methylbenzoate) under mild conditions to yield chlorantraniliprole . Another method involves the use of methane sulfonyl chloride as a reagent for amide coupling in the presence of pyridine or substituted pyridines as bases in acetonitrile as a solvent . These methods are designed to be cost-effective and produce fewer by-products, making them suitable for industrial production.

化学反応の分析

クロラントラニリプロールは、次のようなさまざまな化学反応を起こします。

酸化: 酸化剤の存在下で、クロラントラニリプロールは酸化されて、反応条件に応じて異なる生成物を形成することができます。

還元: それほど一般的ではありませんが、特定の条件下では還元反応が起こり、還元された誘導体の形成につながる可能性があります。

置換: クロラントラニリプロールは、特に求核剤の存在下で、置換反応を起こすことができ、特定の官能基が置換されます。

光化学反応: クロラントラニリプロールは、日光に当たると分解する可能性があり、その分解速度は溶液のpHによって影響を受けます.

科学研究への応用

クロラントラニリプロールは、科学研究において幅広い用途があります。

類似化合物との比較

クロラントラニリプロールは、インドキサカルブ、エマメクチンベンゾエート、スピネトラム、スピノサッド、メトミルなどの他の殺虫剤とよく比較されます 。これらの化合物はすべてさまざまな害虫に効果がありますが、クロラントラニリプロールは、その独自の作用機序、哺乳類に対する低毒性、および昆虫のリアノジン受容体に対する高い選択性により際立っています。これは、総合的な害虫管理プログラムで好ましい選択肢となっています。

類似化合物

- インドキサカルブ

- エマメクチンベンゾエート

- スピネトラム

- スピノサッド

- メトミル

クロラントラニリプロールのユニークな特性と効果により、害虫防除と農業慣行において貴重なツールとなっています。

特性

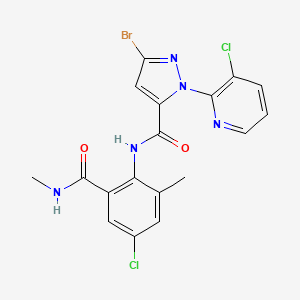

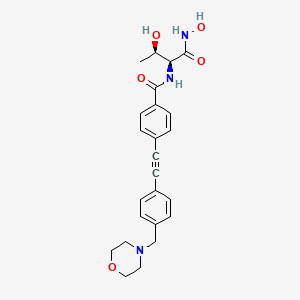

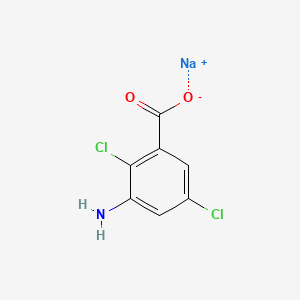

IUPAC Name |

5-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrCl2N5O2/c1-9-6-10(20)7-11(17(27)22-2)15(9)24-18(28)13-8-14(19)25-26(13)16-12(21)4-3-5-23-16/h3-8H,1-2H3,(H,22,27)(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOVNZZNOMJUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrCl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044345 | |

| Record name | Chlorantraniliprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubility in acetone 3.4, acetonitrile 0.71, dichloromethane 2.48, ethyl acetate 1.14, methanol 1.71 (all in g/L), In water, 0.9-1.0 mg/L at 20 °C, pH 7 | |

| Record name | Chlorantraniliprole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1589 (95.9%); 1.507 (99.2%) at 20 °C | |

| Record name | Chlorantraniliprole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Chlorantraniliprole is a novel anthranilic diamide insecticide that functions via activation of the insect ryanodine receptors within the sarcoplasmic reticulum causing impaired regulation of muscle contraction. Ryanodine receptor channels regulate the release of internal calcium stores and are important in muscle contraction. Sustained release of calcium levels within the cytosol leads to muscle contraction, paralysis and eventual death of the organism. While insects possess a single form of the ryanodine receptor distributed in muscle and neuronal tissue, mammals possess three forms which are widely distributed in muscle and nonmuscle tissues. Chlorantraniliprole, along with other anthranilic diamide compounds tested, exhibits >500-fold in vitro differential selectivity for insect ryanodine receptors over those of the mammals. | |

| Record name | Chlorantraniliprole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine, crystalline, off-white powder | |

CAS No. |

500008-45-7 | |

| Record name | Chlorantraniliprole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500008-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorantraniliprole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500008457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorantraniliprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORANTRANILIPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622AK9DH9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorantraniliprole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

208-210 °C | |

| Record name | Chlorantraniliprole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

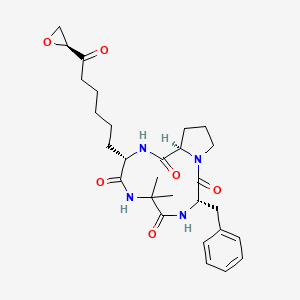

![(2S)-1-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1668638.png)